molecular formula C19H18N2O4 B2523531 2-(4-methoxy-3-methylphenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide CAS No. 955858-33-0

2-(4-methoxy-3-methylphenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Cat. No. B2523531
CAS RN: 955858-33-0
M. Wt: 338.363
InChI Key: NEGQUYYFXIPCNQ-UHFFFAOYSA-N
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Description

The compound "2-(4-methoxy-3-methylphenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do explore similar structures and functionalities that can provide insights into the possible properties and activities of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions under mild conditions to yield the desired products. For instance, the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives was accomplished in good yields using conventional methods . Similarly, the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives involved characterizing the products with spectral data and evaluating their biological activities . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction and DFT calculations . These techniques could be used to determine the molecular structure of "2-(4-methoxy-3-methylphenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide" and provide insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substitution pattern on the aromatic rings. For instance, methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold was found to modulate the A3 adenosine receptor antagonistic profile . The presence of a methoxy group and other substituents in the compound of interest may similarly affect its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The crystal structure analysis of related compounds provides information on the intermolecular interactions and packing, which can affect these properties . Additionally, the antioxidant properties of acetamide derivatives can be determined using assays such as the DPPH free radical scavenging test . These analyses could be applied to "2-(4-methoxy-3-methylphenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide" to predict its behavior in various environments.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds within the related structural family have been synthesized and evaluated for their antimicrobial properties. For instance, certain acetamide derivatives have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating their potential as novel antimicrobial agents (Debnath & Ganguly, 2015).

Anticonvulsant Properties

Research has also explored the potential anticonvulsant properties of related acetamide derivatives. Structural analysis and biological testing suggest that certain compounds may contribute to the development of new treatments for epilepsy (Camerman et al., 2005).

Anti-inflammatory Evaluation

Further investigations into the anti-inflammatory properties of acetamide derivatives have been conducted. Studies involving the synthesis and evaluation of these compounds have shown significant anti-inflammatory activity, highlighting their potential therapeutic benefits (Nikalje, 2014).

Molecular Docking and Enzyme Inhibitory Activities

Molecular docking studies have been performed on related compounds to understand their interactions with biological targets. These studies are crucial for the design of molecules with specific biological activities, including enzyme inhibition, which can lead to the development of new drugs (Virk et al., 2018).

Catalytic Hydrogenation for Green Synthesis

Research into the green synthesis of related compounds has been explored, focusing on efficient and environmentally friendly methods. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide demonstrates the potential for cleaner production processes (Zhang, 2008).

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-9-12(7-8-15(11)25-3)10-16(22)20-14-6-4-5-13-17(14)19(24)21(2)18(13)23/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQUYYFXIPCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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